Butyl methyl carbonate

Description

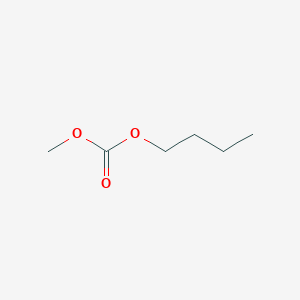

Structure

3D Structure

Properties

IUPAC Name |

butyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4-5-9-6(7)8-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBMVXOCTXTBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576925 | |

| Record name | Butyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4824-75-3 | |

| Record name | Butyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

butyl methyl carbonate chemical structure

An In-depth Technical Guide to Butyl Methyl Carbonate

Abstract

This technical guide provides a comprehensive overview of this compound (BMC), an asymmetric dialkyl carbonate. The document delves into its core chemical structure, physicochemical properties, and spectroscopic signature. Authored for researchers, scientists, and professionals in drug development, this guide synthesizes foundational knowledge with practical application. It details a robust synthetic protocol, explores its potential applications as a reagent and green solvent, and outlines critical safety and handling procedures. The objective is to equip the scientific community with the necessary technical information to effectively utilize and understand this compound in a laboratory and industrial context.

Core Chemical Identity and Physicochemical Properties

This compound, with the CAS number 4824-75-3, is an organic compound classified as a carbonic acid ester.[1] Its structure features a central carbonate group flanked by a methyl and a butyl group. This asymmetry influences its physical properties and reactivity, distinguishing it from symmetric carbonates like dimethyl carbonate (DMC) or dibutyl carbonate.

The fundamental identifiers and properties of this compound are summarized below.

Chemical Structure

The molecular structure of this compound consists of a planar carbonate core. The butyl group, being larger than the methyl group, contributes to the molecule's overall lipophilicity.

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Dimethyl carbonate (DMC)

-

n-Butanol

-

Catalyst (e.g., sodium methoxide, titanium(IV) isopropoxide)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, fractional distillation column (e.g., Vigreux), condenser, and heating mantle.

Procedure:

-

Reactor Setup: Assemble a reflux apparatus equipped with a fractional distillation head and a heating mantle. Ensure all glassware is dry.

-

Charging Reagents: In a round-bottom flask, charge n-butanol and an excess of dimethyl carbonate (e.g., 2-3 molar equivalents). The excess DMC serves as both a reactant and a solvent.

-

Catalyst Addition: Add a catalytic amount of a suitable transesterification catalyst (e.g., 0.1-1.0 mol% of sodium methoxide).

-

Causality: The catalyst is essential to increase the rate of nucleophilic attack of the butanol on the carbonyl carbon of DMC. Basic catalysts deprotonate the alcohol, increasing its nucleophilicity.

-

-

Reaction and Distillation: Heat the mixture to reflux. A low-boiling azeotrope of methanol and DMC will begin to distill.

-

Causality: The removal of the methanol byproduct is critical. According to Le Châtelier's principle, removing a product shifts the equilibrium towards the formation of more products, driving the reaction to completion.

-

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) to observe the consumption of n-butanol and the formation of this compound.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst if necessary (e.g., with a mild acid if a basic catalyst was used).

-

Extraction: Wash the crude product with water and then with brine to remove any remaining catalyst, methanol, and other water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄, then filter.

-

Purification: Purify the final product by fractional distillation under reduced pressure to obtain pure this compound.

Applications in Research and Drug Development

While not as widely studied as its smaller counterpart, dimethyl carbonate, this compound holds potential in several areas relevant to drug development and organic synthesis.

-

Green Solvent: Like DMC, this compound is a carbonate ester and can be considered a "green" or environmentally benign solvent. [2]Its higher boiling point compared to many common solvents (e.g., ethyl acetate, acetone) can be advantageous for reactions requiring elevated temperatures.

-

Methylating Agent: In the presence of a suitable catalyst, methyl carbonates can act as methylating agents. [3]A patent highlights the use of methyl carbonate in the synthesis of α-methylphenylacetic acid derivatives, which are precursors to profen-class anti-inflammatory drugs like ibuprofen and ketoprofen. [3]this compound could potentially serve a similar role, offering different solubility and reactivity profiles.

-

Carbonylating Reagent: The carbonate functionality can be used to introduce a carbonyl group into a molecule, making it a building block for more complex structures.

-

Protecting Group Chemistry: Carbonates are related to Boc (di-tert-butyl dicarbonate), a ubiquitous protecting group for amines in peptide and pharmaceutical synthesis. [4]While less common, asymmetric carbonates could find niche applications in multi-step synthetic sequences where specific deprotection conditions are required.

Safety and Handling

This compound is a flammable liquid and an irritant. [1]Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements:

-

H226: Flammable liquid and vapor. [1] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Precautions for Safe Handling:

-

Handle only in a well-ventilated area or a chemical fume hood. [5] * Keep away from heat, sparks, open flames, and other ignition sources. [6] * Use explosion-proof electrical equipment and take precautionary measures against static discharge. [5][6] * Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat. [7] * Avoid breathing vapors. [7]* Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [6] * Keep away from incompatible materials such as strong oxidizing agents. [2]

-

Conclusion

This compound is a versatile chemical compound with a well-defined structure and predictable chemical properties. Its characterization by modern spectroscopic methods is straightforward, and its synthesis can be achieved through established, environmentally conscious methods like transesterification. With potential applications as a specialized solvent and reagent in organic synthesis, particularly in pharmaceutical development, a thorough understanding of its properties and handling requirements is essential for the modern researcher. This guide provides the foundational knowledge to enable its safe and effective use in scientific endeavors.

References

Sources

- 1. This compound | C6H12O3 | CID 15688890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. carlroth.com [carlroth.com]

physical and chemical properties of butyl methyl carbonate

An In-depth Technical Guide to Butyl Methyl Carbonate

Introduction

This compound (BMC) is an organic compound with the chemical formula C6H12O3.[1][2] It belongs to the family of organic carbonates, which are esters of carbonic acid. These compounds are gaining increasing attention as environmentally benign solvents and reagents due to their low toxicity and biodegradability.[3] This guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physical Properties

This compound is a colorless liquid at room temperature.[4] A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C6H12O3 | PubChem[1] |

| Molecular Weight | 132.16 g/mol | PubChem[1] |

| Boiling Point | 150.5 °C at 745 Torr | ChemicalBook[5] |

| Density | 0.961 g/cm³ (Predicted) | ChemicalBook[5] |

| Appearance | Colorless Liquid | Sigma-Aldrich[4] |

| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |

Chemical Structure and Spectroscopic Data

A thorough understanding of the structure of this compound is fundamental to interpreting its reactivity and spectroscopic data.

Chemical Structure

Caption: 2D Structure of this compound.

Spectroscopic Analysis

While specific spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its functional groups and the analysis of similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the butyl and methyl groups. The butyl chain would exhibit a triplet for the terminal methyl group, multiplets for the two internal methylene groups, and a triplet for the methylene group attached to the oxygen. The methyl group attached to the carbonate oxygen would appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carbonate group would have the most downfield chemical shift.

The IR spectrum of this compound will be dominated by a strong absorption band characteristic of the C=O stretch of the carbonate group, typically appearing in the region of 1740-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations and C-H stretching and bending vibrations from the alkyl chains.

In mass spectrometry with electron ionization (EI), this compound would produce a molecular ion peak corresponding to its molecular weight.[6] Common fragmentation patterns would involve the loss of alkyl and alkoxy groups.

Chemical Properties and Reactivity

Stability and Reactivity

This compound is a stable compound under standard conditions. However, it can undergo various chemical reactions, particularly at the ester linkages. It is considered a flammable liquid and its vapors may form explosive mixtures with air.[1]

Hydrolysis

Like other esters, this compound can be hydrolyzed under acidic or basic conditions to yield butanol, methanol, and carbon dioxide.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of butyl and methyl carbonates, which can be further hydrolyzed.

Caption: Generalized Hydrolysis Pathways for this compound.

Transesterification

Transesterification is a key reaction for both the synthesis and modification of carbonates. In this process, the butyl or methyl group of this compound is exchanged with another alcohol in the presence of an acid or base catalyst.[7] This reaction is reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing one of the products.[7]

Caption: Conceptual Workflow of Transesterification.

Thermal Decomposition

At elevated temperatures, organic carbonates can decompose. The decomposition of similar compounds like lithium methyl carbonate has been studied in the context of lithium-ion batteries, where it ultimately forms lithium carbonate.[8][9] The thermal decomposition of t-butyl methyl ether, a related compound, yields isobutene and methanol.[10]

Synthesis

A common method for the synthesis of unsymmetrical carbonates like this compound is through the transesterification of a symmetrical carbonate (e.g., dimethyl carbonate) with an alcohol (in this case, butanol) in the presence of a suitable catalyst.[3]

Caption: General Synthesis of this compound via Transesterification.

Safety and Handling

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[1][4]

| Hazard Class | Code | Statement |

| Flammable liquids | H226 | Flammable liquid and vapor |

| Skin corrosion/irritation | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation |

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. In case of insufficient ventilation, wear respiratory protection.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge. Avoid breathing vapors and contact with skin and eyes.[11]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.

Applications

While specific applications for this compound are not extensively documented, its properties suggest potential uses analogous to other organic carbonates like dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC). These include:

-

Green Solvent: Due to their low toxicity, organic carbonates are considered environmentally friendly alternatives to traditional solvents like toluene and xylene in paints and adhesives.[3]

-

Electrolyte in Lithium-Ion Batteries: Organic carbonates are key components of the electrolyte in lithium-ion batteries.

-

Reagent in Organic Synthesis: They can be used as methylating or carbonylating agents in various chemical reactions.[3]

Experimental Protocols

Determination of Boiling Point

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (760 Torr), a correction may be needed.

Spectroscopic Analysis Protocol (General)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable deuterated solvent (for NMR) or as a neat liquid film (for IR). For mass spectrometry, the sample is typically introduced via direct injection or through a gas chromatograph.[6]

-

Instrument Setup: Configure the spectrometer (NMR, IR, or MS) with the appropriate parameters for data acquisition.

-

Data Acquisition: Acquire the spectrum of the sample.

-

Data Processing and Interpretation: Process the raw data (e.g., Fourier transform for NMR and IR). Analyze the resulting spectrum to identify characteristic peaks and correlate them to the molecular structure of this compound.[6]

References

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethyl methyl carbonate.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Sigma-Aldrich. (2025-08-05). SAFETY DATA SHEET.

- ChemBK. (n.d.). Methyl carbonate.

- Wikipedia. (n.d.). Methyl tert-butyl ether.

- ACS Publications. (2026-01-26). Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy. Organic Letters.

- ChemicalBook. (2023-05-04). Methyl butyl carbonate.

- Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.

- ResearchGate. (2024-05-01). Thermal Decomposition Mechanism of Lithium Methyl Carbonate in Solid Electrolyte Interphase Layer of Lithium-ion battery.

- Sigma-Aldrich. (n.d.). This compound.

- Benchchem. (n.d.). A Spectroscopic Guide to Butyl Butyrate: NMR, IR, and Mass Spectrometry Data.

- Oxford Academic. (n.d.). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry.

- ACS Publications. (n.d.). Hydrolysis of Simple Aromatic Esters and Carbonates.

- Chemguide. (n.d.). Thermal decomposition of the Group 2 carbonates and nitrates.

- ResearchGate. (2025-08-06). Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid.

- Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification.

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethyl methyl carbonate.

- ChemComplete. (2019-10-14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- PubChemLite. (n.d.). This compound (C6H12O3).

- ResearchGate. (n.d.). Metal-Free Transesterification Catalyzed by Tetramethylammonium Methyl Carbonate.

- ACS Publications. (2010-04-16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- ResearchGate. (n.d.). The thermal decomposition of t-butyl methyl ether.

- Master Organic Chemistry. (2022-11-10). Transesterification.

- Y-Scholar Hub@YONSEI. (2024-06). Thermal decomposition mechanism of lithium methyl carbonate in solid electrolyte interphase layer of lithium-ion battery.

- (n.d.). Methyl Esters and Derivatives.

- YouTube. (2017-03-22). Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel).

- Google Patents. (n.d.). US9533934B2 - Hydrolysis of an ester compound.

- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- The Good Scents Company. (n.d.). 2-methyl butyl salicylate 2-hydroxybenzoic acid 2-methylbutyl ester.

- Wikipedia. (n.d.). Transesterification.

- Wikipedia. (n.d.). Flavored tobacco.

Sources

- 1. This compound | C6H12O3 | CID 15688890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. This compound | 4824-75-3 [sigmaaldrich.com]

- 5. Methyl butyl carbonate | 4824-75-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Transesterification - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Y-Scholar Hub@YONSEI: Thermal decomposition mechanism of lithium methyl carbonate in solid electrolyte interphase layer of lithium-ion battery [yscholarhub.yonsei.ac.kr]

- 10. researchgate.net [researchgate.net]

- 11. carlroth.com [carlroth.com]

The Thermodynamic Landscape of Butyl Methyl Carbonate: A Technical Guide for Researchers

Foreword

To the researchers, scientists, and drug development professionals dedicated to advancing molecular understanding, this guide offers a comprehensive exploration of the thermodynamic properties of butyl methyl carbonate (BMC). While experimental data for BMC remains nascent in publicly accessible literature, its structural analogues—dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), and diethyl carbonate (DEC)—have been the subject of extensive study. This document, therefore, leverages the well-established thermodynamic principles and methodologies applied to these related compounds to construct a predictive and methodological framework for understanding BMC.

This guide is structured to provide not just data, but a deeper understanding of the why and how behind thermodynamic characterization. By elucidating the experimental techniques and computational models, we aim to equip you with the foundational knowledge to critically evaluate, predict, and ultimately, contribute to the growing body of data on this and other important organic carbonates.

Introduction to this compound

This compound (C₆H₁₂O₃) is an asymmetric organic carbonate that holds potential in various chemical applications, including as a solvent and an electrolyte component in lithium-ion batteries.[1] Its physical and chemical characteristics are dictated by the interplay of its butyl and methyl ester groups, influencing its volatility, solvency, and reactivity. A thorough understanding of its thermodynamic properties is paramount for process design, safety assessment, and optimization in any application.

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Boiling Point | 150.5 °C (at 745 Torr) | [3] |

| Predicted Density | 0.961 ± 0.06 g/cm³ | [3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 4824-75-3 | [2] |

Synthesis of this compound: A Thermodynamic Perspective

The synthesis of asymmetric carbonates like BMC can often be achieved through transesterification reactions. A common route involves the reaction of dimethyl carbonate (DMC) with butanol. The thermodynamic feasibility of this reaction is a critical consideration for process development.

Sources

Methodological & Application

Application Notes and Protocols for Formulating High-Voltage Electrolytes with Butyl Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pursuit of higher energy density in lithium-ion batteries necessitates the development of electrolytes stable at high operating voltages (>4.5 V). This guide provides a comprehensive overview and detailed protocols for the formulation of high-voltage electrolytes utilizing butyl methyl carbonate (BMC) as a co-solvent. We will delve into the rationale behind component selection, provide step-by-step procedures for preparation and characterization, and discuss the critical role of additives in achieving stable electrochemical performance. This document is intended to serve as a practical resource for researchers and scientists in the field of battery materials and electrolyte development.

Introduction: The Imperative for High-Voltage Electrolytes

The energy density of a lithium-ion battery is a product of its specific capacity and operating voltage. While significant research has focused on developing high-capacity electrode materials, elevating the charging voltage presents a direct path to higher energy densities. However, conventional carbonate-based electrolytes exhibit limited electrochemical stability, undergoing oxidative decomposition at potentials above 4.5 V. This degradation leads to the formation of a resistive solid electrolyte interphase (SEI) on the cathode, gas generation, and a rapid decline in cycle life.

The formulation of high-voltage electrolytes, therefore, centers on creating a solution that is both ionically conductive and electrochemically stable at these elevated potentials. This typically involves a carefully balanced mixture of cyclic and linear carbonates, a suitable lithium salt, and functional additives that can form a protective and stable cathode-electrolyte interphase (CEI).

The Role of this compound (BMC) in High-Voltage Electrolytes

Organic carbonate solvents are the cornerstone of modern lithium-ion battery electrolytes. They are generally categorized into cyclic carbonates, such as ethylene carbonate (EC), and linear carbonates, such as dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), and this compound (BMC).

-

Cyclic Carbonates (e.g., Ethylene Carbonate - EC): These solvents possess a high dielectric constant, which is crucial for effectively dissolving the lithium salt (e.g., LiPF₆) and promoting ion pair dissociation. However, their high viscosity can impede ion transport, leading to lower ionic conductivity, especially at low temperatures.

-

Linear Carbonates (e.g., this compound - BMC): Linear carbonates are primarily employed to reduce the viscosity of the electrolyte mixture.[1] This decrease in viscosity enhances the mobility of lithium ions, thereby improving the overall ionic conductivity of the electrolyte.[1] this compound, with its longer alkyl chain compared to DMC and EMC, can be expected to have a lower viscosity and freezing point, potentially offering benefits for low-temperature performance.

The selection of a linear carbonate is a critical aspect of electrolyte design, as it influences not only the physical properties of the electrolyte but also the composition and stability of the SEI and CEI.

Physicochemical Properties of this compound

Understanding the fundamental properties of BMC is essential for rational electrolyte design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | |

| Molecular Weight | 132.16 g/mol | |

| Appearance | Colorless liquid | General knowledge |

| Boiling Point | ~155 °C (estimated) | General knowledge |

While specific data on the dielectric constant and viscosity of BMC in battery-grade purity can be limited in publicly available literature, it is expected to follow the trend of other linear carbonates, offering a lower viscosity than cyclic carbonates.

Safety First: Handling this compound and Electrolyte Components

The components of high-voltage electrolytes are hazardous materials and must be handled with appropriate safety precautions.

This compound (BMC) Hazards:

-

Flammable liquid and vapor.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Lithium Hexafluorophosphate (LiPF₆) Hazards:

-

Toxic if swallowed or inhaled.

-

Causes severe skin burns and eye damage.

-

Reacts with water to produce toxic hydrogen fluoride (HF) gas.

General Laboratory Safety:

-

All handling of electrolyte components and prepared electrolytes must be conducted in a well-ventilated area, preferably within a fume hood.

-

Personal Protective Equipment (PPE) is mandatory: safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.

-

In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.

-

Have a Class D fire extinguisher suitable for flammable metals and reactive chemicals readily available.

Protocol for High-Voltage Electrolyte Formulation with this compound

This protocol outlines the preparation of a baseline high-voltage electrolyte. The ratios of the components can be varied to optimize for specific performance characteristics.

Required Materials and Equipment

-

Solvents:

-

Ethylene carbonate (EC), battery grade (anhydrous, >99.9%)

-

This compound (BMC), battery grade (anhydrous, >99.9%)

-

-

Lithium Salt:

-

Lithium hexafluorophosphate (LiPF₆), battery grade (anhydrous, >99.9%)

-

-

Additives (Optional but Recommended):

-

Vinylene carbonate (VC)

-

Fluoroethylene carbonate (FEC)

-

Lithium bis(oxalato)borate (LiBOB)

-

-

Equipment:

-

Argon-filled glovebox with H₂O and O₂ levels < 1 ppm

-

High-precision balance (± 0.1 mg)

-

Volumetric flasks and graduated cylinders

-

Magnetic stirrer and stir bars

-

Amber glass bottles for storage

-

Step-by-Step Formulation Procedure

All steps must be performed inside an argon-filled glovebox.

-

Solvent Preparation:

-

Precisely weigh the required amounts of ethylene carbonate and this compound into a clean, dry glass beaker. A common starting point is a 3:7 to 1:1 volumetric ratio of EC to BMC.

-

Place a magnetic stir bar in the beaker and stir the solvents until a homogeneous mixture is obtained.

-

-

Lithium Salt Dissolution:

-

Slowly add the pre-weighed LiPF₆ to the solvent mixture while stirring continuously. A typical concentration is 1.0 M.

-

Continue stirring until the LiPF₆ is completely dissolved. This may take several hours. The solution should be clear and colorless.

-

-

Additive Incorporation (if applicable):

-

If using additives, add the desired weight percentage (typically 0.5-2.0 wt%) to the electrolyte solution.

-

Stir until the additives are fully dissolved.

-

-

Storage:

-

Transfer the prepared electrolyte into a labeled, airtight amber glass bottle.

-

Store the electrolyte in the glovebox to protect it from moisture and air.

-

Figure 1: Workflow for the formulation of a high-voltage electrolyte with this compound in an inert atmosphere.

Electrochemical Characterization Protocols

Once the electrolyte is formulated, its electrochemical properties must be evaluated. This is typically done using coin cells.

Coin Cell Assembly Protocol (CR2032)

This protocol describes the assembly of a half-cell with a high-voltage cathode and a lithium metal anode.

-

Electrode and Separator Preparation:

-

Punch circular electrodes from the cathode material (e.g., LiNi₀.₅Mn₁.₅O₄ - LNMO) and lithium metal foil.

-

Punch circular separators from a microporous polymer membrane (e.g., Celgard).

-

Dry all components under vacuum at an appropriate temperature before transferring them into the glovebox.

-

-

Assembly in Glovebox:

-

Place the cathode disc in the center of the coin cell's bottom case.

-

Dispense a small drop of the prepared electrolyte onto the cathode.

-

Place the separator on top of the wetted cathode.

-

Add another drop of electrolyte to the separator.

-

Place the lithium metal anode on the separator.

-

Place a spacer and a spring on top of the lithium anode.

-

Carefully place the top cap onto the assembly.

-

Crimp the coin cell using a crimping machine to ensure a hermetic seal.[2]

-

Figure 2: Step-by-step process for assembling a CR2032 coin cell for electrochemical testing.

Cyclic Voltammetry (CV) for Electrochemical Stability Window

Cyclic voltammetry is used to determine the oxidative stability of the electrolyte.

-

Cell Configuration: Three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Li/Li⁺), and a counter electrode (e.g., lithium metal).

-

Procedure:

-

Scan the potential of the working electrode from the open-circuit voltage (OCV) to a high potential (e.g., 5.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1.0 mV/s).

-

Observe the current response. The onset of a significant increase in anodic current indicates the oxidative decomposition of the electrolyte.

-

A stable electrolyte will exhibit a wide potential window with minimal current flow before the decomposition potential.

-

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis

EIS is a powerful non-destructive technique to probe the properties of the SEI and CEI.[3][4]

-

Procedure:

-

Assemble a symmetric cell (e.g., Li/Li) or a full cell.

-

Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.01 Hz).

-

The resulting impedance data can be plotted as a Nyquist plot and fitted to an equivalent circuit model to extract information about the solution resistance, charge transfer resistance, and the resistance and capacitance of the interfacial layers. Changes in these parameters over cycling can provide insights into the stability of the SEI and CEI.

-

The Critical Role of Additives in High-Voltage Electrolytes

While the bulk electrolyte composition is important, the formation of a stable CEI is paramount for the long-term cycling of high-voltage cathodes. Additives are introduced in small quantities to preferentially oxidize on the cathode surface, forming a protective layer that prevents further electrolyte decomposition.

Commonly used additives for high-voltage applications include:

-

Vinylene Carbonate (VC): Forms a stable, polymeric CEI.

-

Fluoroethylene Carbonate (FEC): Can lead to the formation of LiF in the CEI, which is known to be a good ionic conductor and electronically insulating.

-

Lithium Bis(oxalato)borate (LiBOB): Decomposes to form a stable, borate-containing CEI.[5]

The choice of additive and its concentration must be carefully optimized for the specific cathode material and electrolyte system.

Conclusion

The formulation of high-voltage electrolytes is a complex but critical endeavor for advancing lithium-ion battery technology. This compound presents a promising co-solvent for these systems, potentially offering benefits in terms of viscosity and low-temperature performance. However, successful implementation requires a holistic approach that considers the interplay between the solvent mixture, the lithium salt, and functional additives. The protocols outlined in this guide provide a solid foundation for the systematic development and characterization of novel high-voltage electrolytes. It is through such rigorous and well-controlled experimentation that the next generation of high-energy lithium-ion batteries will be realized.

References

-

2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. (2025). ResearchGate. [Link]

-

Assembling Coin Cells in Half Cell Format. National Physical Laboratory. [Link]

- Method for preparing high-purity lithium carbonate.

-

Preparing for electrochemical experiments inside the glovebox. (2015). OIST Groups. [Link]

-

The Use of Methyl Butyrate-Based Electrolytes With Additives to Enable the Operation of Li-Ion Cells With High Voltage Cathodes Over a Wide Temperature Range. (2025). ResearchGate. [Link]

-

Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. (2025). ACS Electrochemistry. [Link]

-

Electrolyte Contribution on Solid-Electrolyte Interphase (SEI) Evolution in Graphite Anodes under Rapid Cycling. (2025). ACS Applied Materials & Interfaces. [Link]

-

Working with Chemicals. Prudent Practices in the Laboratory. [Link]

-

Crucial Roles of Ethyl Methyl Carbonate in Lithium-Ion and Dual-Ion Batteries: A Review. (2024). Langmuir. [Link]

-

Building Practical High‐Voltage Cathode Materials for Lithium‐Ion Batteries. (2025). ResearchGate. [Link]

-

Crucial Roles of Ethyl Methyl Carbonate in Lithium-Ion and Dual-Ion Batteries: A Review. (2024). ResearchGate. [Link]

-

The schematic illustration of SEI formation on the graphite anode and... ResearchGate. [Link]

-

Use of Additives to Improve Performance of Methyl Butyrate-Based Lithium-Ion Electrolytes. (2011). NASA Technical Reports Server. [Link]

-

Mechanochemistry synthesis of high purity lithium carbonate. ResearchGate. [Link]

-

Can anyone help me to understand how to determine the potential window in Cyclic Voltammetery? (2016). ResearchGate. [Link]

-

Methyl propyl carbonate: A promising single solvent for Li-ion battery electrolytes. ScienceDirect. [Link]

-

STANDARD OPERATING PROCEDURES for GLOVE BOX. University of Texas at Dallas. [Link]

-

Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. (2025). PubMed Central. [Link]

-

Preparation of Battery-Grade Lithium Carbonate with Lithium-Containing Desorption Solution. (2019). MDPI. [Link]

-

A dicarbonate solvent electrolyte for high performance 5 V-Class Lithium-based batteries. (2024). PubMed Central. [Link]

-

How To Make Coin Cells. Landt Instruments. [Link]

-

Formation of the Solid-Electrolyte-Interphase on Graphite Anodes. TUM-IAS. [Link]

-

Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries. (2023). Energy & Environmental Science. [Link]

- Battery electrolyte - Standard Oper

-

Effects of Electrolyte Solvent Composition on Solid Electrolyte Interphase Properties in Lithium Metal Batteries: Focusing on Ethylene Carbonate to Ethyl Methyl Carbonate Ratios. (2024). MDPI. [Link]

-

What does electrochemical impedance spectroscopy have to do with Li-ion health? (2023). EEWorld Online. [Link]

-

Electrochemical Impedance Spectroscopy: High-energy Battery Interphases - Prof Jelena Popovic-Neuber. (2024). YouTube. [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. (2017). IIT Kanpur. [Link]

-

Standard Operating Procedure: Glovebox Operation. (2016). MSU chemistry. [Link]

-

Standardization of Coin-Cell Assembly, Electrochemical Testing, and... OSTI.gov. [Link]

- High-voltage electrolyte for lithium-ion battery and preparation method for...

- Method for producing highly-pure battery grade lithium carbonate by using lithium sulfate solution.

-

Ethyl Methyl Carbonate as a Cosolvent for Lithium-Ion Cells. (2017). Tech Briefs. [Link]

-

Initial solid electrolyte interphase formation process of graphite anode in LiPF6 electrolyte: an in situ ECSTM investigation. Physical Chemistry Chemical Physics. [Link]

-

Preparation of battery-grade lithium carbonate by microbubble enhanced CO2 gas–liquid reactive crystallization. Green Chemistry. [Link]

-

Mechanistic Study of Electrolyte Additives to Stabilize High-Voltage Cathode-Electrolyte Interface in Lithium-Ion Batteries. (2017). PubMed. [Link]

-

How to make a Lithium-Ion coin cell battery. (2025). Medium. [Link]

-

Cyclic Voltammetry Experiment. Gamry Instruments. [Link]

-

The effects of substituting groups in cyclic carbonates for stable SEI formation on graphite anode of lithium batteries. (2025). ResearchGate. [Link]

-

The Value Proposition: Why Leading Manufacturers Choose Our Ethyl Methyl Carbonate. (2026). LinkedIn. [Link]

-

How to Safely Prepare Battery Electrolyte Solutions. (2025). Medium. [Link]

-

Lithium Nitrate Solvation Chemistry in Carbonate Electrolyte Sustains High-Voltage Lithium Metal Batteries. (2018). PubMed. [Link]

-

How to Perform Cyclic Voltammetry Measurements. (2015). YouTube. [Link]

-

Impedance spectroscopy characterization of lithium batteries with different ages in second life application. FLORE. [Link]

-

An electrolyte additive for the improved high voltage performance of LiNi0.5Mn1.5O4 (LNMO) cathodes in Li-ion batteries. (2023). Journal of Materials Chemistry A. [Link]

-

A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. (2021). PubMed Central. [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

-

Handbook of Laboratory Safety and Regulations. Faculty of Chemical & Energy Engineering. [Link]

-

Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. LinkedIn. [Link]

Sources

Application Notes and Protocols for Butyl Methyl Carbonate as a Green Solvent in Organic Synthesis

Introduction: Embracing Sustainability in Synthesis with Butyl Methyl Carbonate

The paradigm of modern organic synthesis is progressively shifting towards greener and more sustainable practices. This entails the development and implementation of processes that minimize environmental impact, reduce waste, and utilize safer chemicals. A cornerstone of this green chemistry revolution is the replacement of conventional volatile organic compounds (VOCs) with environmentally benign solvents. This compound (BMC), a member of the dialkyl carbonate family, has emerged as a promising green solvent, offering a compelling combination of favorable physicochemical properties, low toxicity, and biodegradability.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective utilization of this compound as a green solvent in various organic transformations. By elucidating the causality behind experimental choices and providing self-validating protocols, this document aims to empower chemists to integrate BMC into their synthetic workflows, thereby fostering a culture of sustainability in the laboratory and beyond.

Physicochemical and Safety Profile of this compound

A thorough understanding of a solvent's properties is paramount for its effective and safe implementation. This compound is a colorless liquid with a molecular formula of C6H12O3 and a molecular weight of 132.16 g/mol [1]. Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H12O3 | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Boiling Point | Not explicitly found, but expected to be between that of dimethyl carbonate (90 °C) and dibutyl carbonate (207 °C) | N/A |

| Density | Not explicitly found | N/A |

| Flash Point | Flammable liquid and vapor (H226) | [1] |

Safety Considerations: this compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Green Synthesis of this compound

The environmental credentials of a green solvent are not solely determined by its performance and disposal, but also by its production route. This compound can be synthesized via green pathways, most notably through the transesterification of dimethyl carbonate (DMC) with butanol. This method avoids the use of toxic reagents like phosgene, which was historically used in the production of carbonates. The direct synthesis of dialkyl carbonates from CO2 and alcohols is another area of active research, promising an even more sustainable route to these valuable solvents[2]. A high yield of this compound (95%) can be achieved in just one hour through the reaction of alcohols with dimethyl carbonate[3].

Applications in Organic Synthesis

The utility of this compound as a green solvent stems from its favorable properties, including its moderate polarity, aprotic nature, and ability to act as a reagent in certain transformations.

Alkylation Reactions: A Greener Alternative to Halogenated Solvents

Dialkyl carbonates have been demonstrated to be effective media for alkylation reactions, offering a safer alternative to commonly used halogenated solvents like dichloromethane and chloroform. The use of dialkyl carbonates can lead to cleaner reactions and simpler workup procedures.

Causality: The polar aprotic nature of this compound facilitates the dissolution of both the substrate and the alkylating agent, while effectively solvating the cation of the base, thereby enhancing the nucleophilicity of the reacting species. Furthermore, using a carbonate as the solvent can often simplify product isolation, as the solvent itself is readily removed by distillation and is less likely to form persistent emulsions during aqueous workup compared to chlorinated solvents.

Generalized Protocol for Alkylation of Active Methylene Compounds

This protocol is based on established procedures for alkylations in dialkyl carbonates[4].

Materials:

-

Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)

-

Alkylating agent (e.g., benzyl chloride, butyl bromide)

-

Base (e.g., sodium methoxide, potassium carbonate)

-

This compound (BMC), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the active methylene compound (1.0 eq) and anhydrous this compound (5-10 volumes).

-

Base Addition: Add the base (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Addition of Alkylating Agent: Slowly add the alkylating agent (1.05 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add more water if necessary to dissolve any inorganic salts.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by an appropriate method, such as distillation or column chromatography.

Carboxymethylation and Methylation Reactions

Dialkyl carbonates, particularly dimethyl carbonate, are well-established reagents for carboxymethylation and methylation reactions, offering a non-toxic alternative to hazardous reagents like phosgene and methyl halides[5]. While specific protocols for this compound in these roles are less common, the underlying reactivity is analogous. BMC can act as a source of a butoxycarbonyl group or, under more forcing conditions, a methyl group.

Causality: The electrophilic carbonyl carbon of this compound can be attacked by nucleophiles, leading to butoxycarbonylation. At higher temperatures and in the presence of suitable catalysts, decarboxylation can occur, resulting in methylation. The choice of reaction conditions (temperature, catalyst) can therefore be tuned to favor one pathway over the other.

Conceptual Workflow for Butoxycarbonylation/Methylation

Caption: Conceptual workflow for butoxycarbonylation vs. methylation using BMC.

Potential Application in Cross-Coupling Reactions

Causality: The polar aprotic nature of BMC can aid in the solubility of the various components of a cross-coupling reaction, including the palladium catalyst, ligands, base, and substrates. Its relatively high boiling point would also be advantageous for reactions requiring elevated temperatures.

Generalized Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This is a generalized protocol and would require optimization for specific substrates.

Materials:

-

Aryl or vinyl halide (1.0 eq)

-

Boronic acid or ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, 2-3 eq)

-

This compound (BMC)

-

Water (optional, as a co-solvent)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.

-

Solvent Addition: Add this compound (and water, if used) to the vessel.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring until the reaction is complete (monitored by TLC or GC).

-

Workup:

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography.

Extractive Workup and Solvent Recovery

An essential aspect of green chemistry is the ability to recover and reuse solvents. This compound's limited miscibility with water makes it a good candidate for extractive workups.

Causality: During an aqueous workup, the desired organic product will preferentially partition into the BMC layer, while water-soluble impurities and byproducts will be removed in the aqueous phase. The relatively low volatility of BMC compared to solvents like diethyl ether or dichloromethane means that solvent loss during handling is minimized.

Generalized Extractive Workup Protocol

Caption: Generalized workflow for extractive workup using BMC.

Solvent Recovery: After the extractive workup and separation of the product, the recovered this compound can be purified by distillation for reuse. The feasibility and efficiency of this recovery process on a laboratory scale will depend on the boiling points of any remaining impurities.

Conclusion

This compound represents a viable and attractive green solvent for a range of applications in organic synthesis. Its favorable safety and environmental profile, coupled with its effectiveness as a reaction medium, makes it a valuable tool for chemists striving to implement more sustainable practices. While specific, optimized protocols for every reaction type are still being developed, the foundational principles and generalized procedures outlined in this guide provide a solid starting point for the adoption of this compound in the modern synthesis laboratory. By embracing such green alternatives, the scientific community can continue to advance the frontiers of chemistry while minimizing its environmental footprint.

References

- CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid - Google P

-

Liu, K., & Liu, C. (2021). Synthesis of dimethyl carbonate from methanol and CO 2 under low pressure. RSC Advances, 11(59), 37423-37427. (URL: [Link])

-

Synthesis of alkyl methyl ethers and alkyl methyl carbonates by reaction of alcohols with dimethyl carbonate in the presence of tungsten and cobalt complexes | Request PDF. (URL: [Link])

-

This compound | C6H12O3 | CID 15688890 - PubChem. (URL: [Link])

-

Electronic Supplementary Information (ESI) for: Acid-catalysed carboxymethylation, methylation and dehydration of alcohols and - The Royal Society of Chemistry. (URL: [Link])

-

Technical Notes - Removal of Reaction Solvent by Extractive Workup. (URL: [Link])

-

Lei, P., & Szostak, M. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 189-196. (URL: [Link])

- US2358768A - Alkylation of organic compounds - Google P

-

Aricò, F., & Tundo, P. (2010). Dimethyl carbonate: a modern green reagent and solvent. Russian Chemical Reviews, 79(6), 479. (URL: [Link])

-

Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Request PDF. (URL: [Link])

-

2.2.1 Cross-Coupling Methods for Methylation - ResearchGate. (URL: [Link])

-

(PDF) An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor - ResearchGate. (URL: [Link])

-

Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI. (URL: [Link])

-

Chem 355 Lab Manual Fall, 2024 - Minnesota State University Moorhead. (URL: [Link])

-

Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions - PMC. (URL: [Link])

-

Green Routes to Dimethyl Carbonate: A Green and Versatile Methylating Reactant. (URL: [Link])

-

Workup - Department of Chemistry : University of Rochester. (URL: [Link])

-

Solvents for Alkylations - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])

-

Greener production of dimethyl carbonate by the Power-to-Fuel concept: a comparative techno-economic analysis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03865B. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

-

Oxidative Carbonylation of Methanol to Dimethyl Carbonate in Ionic Liquid 1-Butyl-3-Methylimidazolium Hexafluorophosphate - ResearchGate. (URL: [Link])

-

Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. (URL: [Link])

-

4.7: Reaction Work-Ups - Chemistry LibreTexts. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])

-

Tundo, P., & Perosa, A. (2002). Green organic syntheses: organic carbonates as methylating agents. Chemical record (New York, N.Y.), 2(1), 13–23. (URL: [Link])

-

tert-Butyl methyl carbonate | C6H12O3 | CID 545995 - PubChem. (URL: [Link])

Sources

- 1. This compound | C6H12O3 | CID 15688890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US2358768A - Alkylation of organic compounds - Google Patents [patents.google.com]

- 5. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Butyl Methyl Carbonate as a Green and Versatile Methylating Agent in Organic Synthesis

Abstract

Methylation is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and fine chemicals. However, traditional methylating agents like dimethyl sulfate and methyl iodide are notoriously toxic, volatile, and produce stoichiometric amounts of corrosive byproducts. In the drive towards greener and safer chemical processes, dialkyl carbonates have emerged as superior alternatives. This guide focuses on Butyl Methyl Carbonate (BMC), an asymmetric dialkyl carbonate that offers significant advantages over its more common counterpart, Dimethyl Carbonate (DMC). We provide an in-depth analysis of BMC's mechanistic principles, its broad substrate scope, and detailed, field-proven protocols for its application in O-, N-, and C-methylation reactions.

Introduction: The Strategic Advantage of Asymmetric Carbonates

Dimethyl Carbonate (DMC) is a well-established green methylating agent, prized for its non-toxicity and favorable environmental profile.[1][2] However, its practical application is often hampered by its low boiling point (90 °C). To achieve effective reaction rates, syntheses with DMC frequently require high temperatures (150-200 °C), thereby necessitating the use of sealed, high-pressure autoclaves.[1][3] This requirement for specialized equipment presents significant safety risks and scalability challenges in both research and industrial settings.

This compound (BMC) strategically circumvents this limitation. As an asymmetric carbonate, it retains the desirable methylating capacity of DMC while possessing a significantly higher boiling point (approx. 155 °C). This key physical property allows for methylation reactions to be conducted at elevated temperatures under standard atmospheric pressure (reflux conditions), simplifying the experimental setup, enhancing operational safety, and making the process more accessible and scalable.[4] The byproducts of methylation using BMC are butanol and carbon dioxide, avoiding the formation of inorganic salts that complicate purification and waste disposal.

Mechanistic Principles of Methylation with BMC

The methylation of a nucleophilic substrate (Nu-H) by this compound is typically a base-catalyzed process. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.

Causality of the Mechanism:

-

Base-Mediated Deprotonation: A suitable base (e.g., K₂CO₃, DBU) deprotonates the acidic proton from the nucleophilic substrate (such as a phenol, an amine, or a methylene-active compound) to generate a more potent nucleophile (Nu⁻). The choice of base is critical; its strength must be sufficient to deprotonate the substrate without promoting unwanted side reactions.

-

Nucleophilic Attack: The activated nucleophile (Nu⁻) attacks the electrophilic methyl group of this compound. The carbonate's structure polarizes the methyl group, making it susceptible to attack.

-

Leaving Group Departure: The attack results in the displacement of the butyl carbonate anion.

-

Decomposition & Catalyst Regeneration: The unstable butyl carbonate anion rapidly decomposes into butanol and carbon dioxide. The protonated base is regenerated, allowing the catalytic cycle to continue. This decomposition drives the reaction equilibrium towards the methylated product.

Caption: General experimental workflow for methylation using BMC.

Protocol 1: O-Methylation of 4-Chlorophenol

This protocol describes the synthesis of 4-chloroanisole, a common intermediate. The choice of 4-chlorophenol demonstrates the compatibility of the method with halogenated substrates.

Materials:

-

4-Chlorophenol (1.0 eq)

-

This compound (BMC) (3.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (approx. 5 mL per 1 g of phenol)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet

-

Standard glassware for extraction and workup

-

Ethyl acetate, 1 M HCl, brine, saturated NaHCO₃ solution

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Charging Reagents: To the flask, add 4-chlorophenol, anhydrous potassium carbonate, and anhydrous DMF. Stir the suspension for 10 minutes at room temperature to ensure good mixing.

-

Initiating Reaction: Add this compound to the suspension via syringe.

-

Heating: Heat the reaction mixture to 145-150 °C using a heating mantle. Allow the mixture to reflux. The higher temperature, enabled by BMC, ensures a reasonable reaction rate without pressurization.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC every 1-2 hours. The reaction is typically complete within 4-8 hours. [4]6. Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove DMF and neutralize any remaining base), saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 4-chloroanisole can be purified by vacuum distillation or flash column chromatography to yield a clear oil.

Protocol 2: N-Methylation of Indole

This protocol details the synthesis of 1-methylindole. This reaction often requires a phase-transfer catalyst to facilitate the deprotonation of the less acidic indole N-H.

Materials:

-

Indole (1.0 eq)

-

This compound (BMC) (2.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.1 eq)

-

1-Methyl-2-pyrrolidinone (NMP) or DMF (approx. 8 mL per 1 g of indole)

-

Reaction apparatus as described in Protocol 1.

Procedure:

-

Setup & Charging: To a dry, nitrogen-flushed round-bottom flask, add indole, K₂CO₃, TBAB, and NMP. The PTC (TBAB) is crucial here as it forms an ion pair with the indolide anion, increasing its solubility and reactivity in the organic phase. [5]2. Initiating Reaction: Add this compound to the stirred suspension.

-

Heating: Heat the mixture to reflux (approx. 130-140 °C) and maintain for 2-4 hours. [6][7]4. Monitoring: Check for the disappearance of the indole spot by TLC.

-

Workup: Cool the reaction to room temperature. Carefully add ice-cold water to precipitate the product or to prepare for extraction.

-

Extraction: Extract the aqueous suspension with tert-butyl methyl ether or ethyl acetate (3x). [7]7. Washing: Wash the combined organic layers thoroughly with water (to remove NMP) and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: The resulting crude 1-methylindole can be purified by flash chromatography on silica gel to afford the pure product.

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions for methylation, highlighting the operational advantages of BMC over DMC for similar transformations.

| Substrate | Methylating Agent | Base / Catalyst | Solvent | Temp (°C) | Pressure | Typical Yield | Reference |

| Phenol | DMC | K₂CO₃ | Neat | 180 | Autoclave | >95% | [1] |

| Phenol | BMC | K₂CO₃ | DMF | 150 | Atmospheric | Quantitative | **[4] |

| Indole | DMC | K₂CO₃ / TBAB | DMF | 130 | Atmospheric | 95-99% | [6][7] |

| Indole | BMC | K₂CO₃ / TBAB | NMP | 130-140 | Atmospheric | High | (Projected) |

| Phenylacetonitrile | DMC | K₂CO₃ | Neat | 180 | Autoclave | >99% (mono) | [1] |

| Phenylacetonitrile | BMC | DBU | Neat | 150-160 | Atmospheric | High (mono) | (Projected) |

Safety and Handling

While significantly safer than traditional methylating agents, this compound is still a chemical that requires proper handling.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [8]* Precautions: Always handle BMC in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or butyl rubber), and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area.

Conclusion

This compound stands out as a highly effective, safe, and operationally simple methylating agent. By overcoming the pressure constraints associated with Dimethyl Carbonate, BMC allows for high-temperature methylations to be performed using standard laboratory glassware. Its green profile, characterized by high atom economy and the avoidance of toxic reagents and salt waste, aligns perfectly with the principles of sustainable chemistry. For researchers, scientists, and drug development professionals, BMC represents a valuable and practical tool for introducing methyl groups across a wide array of molecular scaffolds.

References

-

Title: Alkyl Methyl Carbonates as Methylating Agents. The O -Methylation of Phenols Source: ResearchGate URL: [Link]

- Title: CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid Source: Google Patents URL

-

Title: Dimethylcarbonate for eco-friendly methylation reactions Source: IRIS (Institutional Research Information System) URL: [Link]

- Title: EP0671379A1 - Process for the methylation of organic compounds Source: Google Patents URL

-

Title: Dimethylcarbonate for eco-friendly methylation reactions | Request PDF Source: ResearchGate URL: [Link]

- Title: WO2001081305A2 - Methylation of indole compounds using dimethy carbonate Source: Google Patents URL

- Title: EP1276721B1 - Methylation of indole compounds using dimethyl carbonate Source: Google Patents URL

-

Title: this compound | C6H12O3 Source: PubChem - NIH URL: [Link]

-

Title: O-methylation of natural phenolic compounds based on green chemistry using dimethyl carbonate Source: ResearchGate URL: [Link]

Sources

- 1. iris.unive.it [iris.unive.it]

- 2. researchgate.net [researchgate.net]

- 3. EP0671379A1 - Process for the methylation of organic compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 7. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 8. This compound | C6H12O3 | CID 15688890 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Butyl Methyl Carbonate Synthesis

Welcome to the technical support center for the synthesis of butyl methyl carbonate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield.

I. Understanding the Synthesis: The Transesterification Route

The most prevalent and environmentally conscious method for synthesizing this compound (BMC) is through the transesterification of dimethyl carbonate (DMC) with n-butanol. This reaction is typically catalyzed by a basic or organometallic catalyst.

The overall reaction is as follows:

CH₃OC(O)OCH₃ (DMC) + CH₃(CH₂)₃OH (n-butanol) ⇌ CH₃(CH₂)₃OC(O)OCH₃ (BMC) + CH₃OH (Methanol)

A critical aspect of this synthesis is that the reaction is reversible.[1] To achieve a high yield of this compound, the equilibrium must be shifted towards the products. This is primarily accomplished by the continuous removal of the methanol byproduct during the reaction.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses common challenges encountered during the synthesis of this compound in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My yield of this compound is consistently low, even with a catalyst. What are the likely causes and how can I improve it?

Answer:

Low yield in this compound synthesis is a common issue, often stemming from the reversible nature of the transesterification reaction.[1] Here are the primary factors and corresponding solutions:

-

Inefficient Methanol Removal: The accumulation of methanol in the reaction mixture will push the equilibrium back towards the reactants, significantly limiting your yield.

-

Solution: Employ an efficient distillation setup to continuously remove methanol as it is formed. A fractionating column with a suitable number of theoretical plates is recommended. The temperature at the top of the column should be maintained below the boiling point of n-butanol and dimethyl carbonate to prevent their loss.

-

-

Suboptimal Reactant Molar Ratio: An inappropriate ratio of dimethyl carbonate to n-butanol can limit the conversion of the limiting reagent.

-

Solution: It is generally advantageous to use an excess of dimethyl carbonate. This not only shifts the equilibrium towards the products but can also help to minimize side reactions like oligomerization. A molar ratio of DMC to n-butanol in the range of 2:1 to 4:1 is a good starting point.

-

-

Inadequate Catalyst Activity or Concentration: The catalyst may be inactive, poisoned, or used at a suboptimal concentration.

-

Solution:

-

Catalyst Selection: Basic catalysts like potassium carbonate or cesium carbonate are effective. Cesium carbonate often exhibits higher reactivity. Heterogeneous catalysts, such as Li/MCM-41, can also be employed for easier separation.[2][3]

-

Catalyst Loading: The optimal catalyst concentration depends on the specific catalyst used. For potassium carbonate, a loading of 1-5 mol% relative to n-butanol is a typical starting range.

-

Catalyst Deactivation: Ensure your reactants and glassware are dry, as water can deactivate some catalysts.[4] If you are reusing a heterogeneous catalyst, it may need regeneration.

-

-

-

Incorrect Reaction Temperature: The reaction temperature affects both the reaction rate and the efficiency of methanol removal.

-

Solution: The reaction is typically carried out at the reflux temperature of the mixture. However, excessively high temperatures can lead to side reactions. Monitor the temperature of the reaction mixture and the overhead vapors from the distillation column to ensure proper separation.

-

Question 2: My final product is contaminated with high molecular weight impurities. What are these and how can I prevent their formation?

Answer:

The presence of high molecular weight impurities is likely due to oligomerization. This is a side reaction where the desired product or intermediates react further to form longer chain molecules.

-

Cause: Oligomerization is more prevalent at lower molar ratios of dimethyl carbonate to n-butanol. When the concentration of n-butanol is relatively high, there is a greater chance of it reacting with the this compound already formed.

-

Prevention:

-

Increase DMC Molar Ratio: Employing a higher excess of dimethyl carbonate will reduce the concentration of n-butanol and the intermediate, thereby suppressing the rate of oligomerization.

-

Optimize Catalyst Concentration: In some cases, very high catalyst concentrations can promote side reactions. It is advisable to determine the optimal catalyst loading through experimentation.

-

Question 3: I am having difficulty purifying my this compound by distillation. The fractions are not separating cleanly. What could be the problem?

Answer:

Difficulty in purification by distillation often points to the presence of azeotropes. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.

-

Cause: Dimethyl carbonate and methanol can form a binary azeotrope, making it challenging to completely remove unreacted DMC from the methanol byproduct.[5][6] Similarly, n-butanol can form azeotropes with other components.

-

Solution:

-

Fractional Distillation: Use a high-efficiency fractional distillation column. The number of theoretical plates in your column will directly impact the separation efficiency.

-

Vacuum Distillation: Performing the distillation under reduced pressure can alter the boiling points and potentially break the azeotrope, allowing for a cleaner separation.

-

Extractive Distillation: In industrial settings, a solvent is sometimes added to alter the relative volatilities of the components and break the azeotrope.

-

Washing: After the initial distillation, washing the crude product with water can help remove any remaining methanol. Subsequent drying over a suitable drying agent (e.g., anhydrous magnesium sulfate) would be necessary before a final distillation.

-

III. Frequently Asked Questions (FAQs)

Q1: What is the best type of catalyst to use for this compound synthesis?

For laboratory-scale synthesis, homogeneous basic catalysts like potassium carbonate (K₂CO₃) or sodium methoxide (NaOCH₃) are effective and readily available. Cesium carbonate (Cs₂CO₃) can offer higher reaction rates. For processes where catalyst recovery and reuse are important, heterogeneous catalysts such as supported alkali metals (e.g., Li/MCM-41) or basic oxides are a good choice as they can be easily filtered off after the reaction.[2][3]

Q2: How can I monitor the progress of my reaction?

Gas chromatography (GC) is an excellent technique for monitoring the reaction progress.[7] By taking small aliquots from the reaction mixture at different time intervals, you can quantify the consumption of reactants and the formation of products. This will help you determine the optimal reaction time.

Q3: What are the main safety precautions I should take when synthesizing this compound?

-

Flammability: this compound, dimethyl carbonate, n-butanol, and methanol are all flammable liquids.[8] The reaction should be carried out in a well-ventilated fume hood, away from any sources of ignition.

-

Irritation: this compound can cause skin and eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: While dimethyl carbonate is considered a green reagent, methanol is toxic. Avoid inhalation of vapors and skin contact.

Q4: Can I reuse my catalyst?

Heterogeneous catalysts are designed for easy recovery and reuse. After the reaction, the catalyst can be filtered, washed with a solvent like ethanol to remove any adsorbed species, and then dried before being used in subsequent reactions.[2][3] The activity of the catalyst may decrease over several cycles, and regeneration might be necessary.[3]

IV. Experimental Protocols

A. Synthesis of this compound via Transesterification

This protocol is a general guideline and may require optimization based on your specific laboratory setup and desired scale.

Materials:

-

n-Butanol

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser and receiving flask

-

Heating mantle with magnetic stirring

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-